2-benzoyl-3-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile
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Overview
Description
2-benzoyl-3-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile is a complex organic compound with a unique structure that includes a benzoyl group, a chloroacetyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzoyl-3-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to ensure the safe handling of chemicals and waste management.
Chemical Reactions Analysis
Types of Reactions
2-benzoyl-3-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-benzoyl-3-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Mechanism of Action
The mechanism of action of 2-benzoyl-3-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and affecting various biochemical pathways. The specific pathways involved depend on the context in which the compound is used, such as inhibiting enzyme activity in a biochemical assay or modulating receptor function in a cellular study.
Comparison with Similar Compounds
Similar Compounds
- 2-benzoyl-3-[4-(2-bromoacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile
- 2-benzoyl-3-[4-(2-fluoroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile
- 2-benzoyl-3-[4-(2-iodoacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile
Uniqueness
Compared to similar compounds, 2-benzoyl-3-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and interaction properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C16H11ClN2O2 |
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Molecular Weight |
298.72 g/mol |
IUPAC Name |
2-benzoyl-3-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile |
InChI |
InChI=1S/C16H11ClN2O2/c17-8-15(20)13-7-14(19-10-13)6-12(9-18)16(21)11-4-2-1-3-5-11/h1-7,10,19H,8H2 |
InChI Key |
DAOZJJIFOWKHTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=CC(=CN2)C(=O)CCl)C#N |
Origin of Product |
United States |
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